molecular formula C17H19N3OS B5803630 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Katalognummer B5803630
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: SXWZAVQPSKTIOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton’s tyrosine kinase inhibitors.

Wirkmechanismus

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the activity of Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to reduce the proliferation of cancer cells, induce apoptosis, and inhibit the activation of BTK. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is its low aqueous solubility, which can make it difficult to formulate for oral administration.

Zukünftige Richtungen

Future research on 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide could focus on several areas. One area of research could focus on developing more efficient synthesis methods to improve the yield and purity of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. Another area of research could focus on developing new formulations of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide to improve its solubility and bioavailability. Additionally, future research could focus on conducting clinical trials to evaluate the safety and efficacy of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in humans. Finally, future research could focus on exploring the potential use of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in combination with other cancer treatments to enhance their efficacy.

Synthesemethoden

The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-isopropylbenzoyl chloride with 3-pyridinemethylamine hydrochloride in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide to form the key intermediate, which is further reacted with ammonia to yield 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. The synthesis of 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been reported in several research articles, and the yields have been reported to be in the range of 20-30%.

Wissenschaftliche Forschungsanwendungen

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have shown that 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is effective in inhibiting the growth of cancer cells and inducing apoptosis. 4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

4-propan-2-yl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)14-5-7-15(8-6-14)16(21)20-17(22)19-11-13-4-3-9-18-10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZAVQPSKTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.